Austocystin A from aspergillus ustus

Description

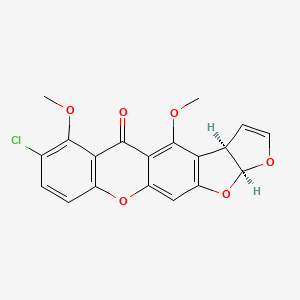

Austocystin A is a mycotoxin belonging to the austocystin family, a group of polyketide-derived secondary metabolites produced by Aspergillus ustus. This species, classified within Aspergillus section Usti, is notable for its diverse extrolite profile, which includes austocystins, ustic acids, and sterigmatocystin-related compounds . Austocystin A was first isolated in the 1970s and has since been studied for its immunosuppressive and cytotoxic properties . Recent research highlights its inhibitory effects on T-cell proliferation (IC50 values ~1–3 μM) and suppression of Interleukin-6 (IL-6) expression, as well as cytotoxicity against breast cancer cell lines like MCF-7 (IC50 values ranging from 0.46 to 3.9 μM) . Structurally, austocystins feature a xanthone core fused with a bicyclic sesquiterpene moiety, with variations in methylation and hydroxylation patterns influencing bioactivity .

Properties

Molecular Formula |

C19H13ClO6 |

|---|---|

Molecular Weight |

372.8 g/mol |

IUPAC Name |

(4R,8S)-17-chloro-2,18-dimethoxy-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14(19),15,17-heptaen-20-one |

InChI |

InChI=1S/C19H13ClO6/c1-22-17-9(20)3-4-10-14(17)16(21)15-12(25-10)7-11-13(18(15)23-2)8-5-6-24-19(8)26-11/h3-8,19H,1-2H3/t8-,19+/m1/s1 |

InChI Key |

POXKBPUNCDMQMW-YLVJLNSGSA-N |

Isomeric SMILES |

COC1=C(C=CC2=C1C(=O)C3=C(C4=C(C=C3O2)O[C@H]5[C@@H]4C=CO5)OC)Cl |

Canonical SMILES |

COC1=C(C=CC2=C1C(=O)C3=C(C4=C(C=C3O2)OC5C4C=CO5)OC)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Bioactive Differences Among Key Austocystins

Bioactivity Profiles

Austocystin A demonstrates dual immunosuppressive and cytotoxic effects, distinguishing it from other austocystins:

Table 2: Comparative Bioactivity of Austocystins

Species-Specific Production and Ecological Roles

Austocystins are primarily produced by Aspergillus section Usti species, but their profiles vary:

Table 3: Metabolite Profiles of Aspergillus Section Usti Species

Clinical and Pharmacological Implications

Despite A. ustus’s inability to grow at 37°C under laboratory conditions , rare clinical cases of disseminated aspergillosis have been reported in immunocompromised patients, often with resistance to amphotericin B . Meanwhile, Austocystin D’s selective cytotoxicity against MDR1-overexpressing cancers positions it as a lead for overcoming chemoresistance .

Q & A

Q. What biosynthetic pathways are involved in Austocystin A production in Aspergillus ustus?

Austocystin A is a polyketide-derived mycotoxin synthesized via a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway. Key steps include:

- Acetate incorporation : Isotopic labeling (e.g., [1,2-¹³C₂]acetate) confirms the polyketide backbone originates from acetate units without randomization in ring A during anthraquinone → xanthone conversion .

- Gene cluster identification : Genomic mining reveals conserved biosynthetic gene clusters (BGCs) in A. ustus, including homologs of sterigmatocystin and viridicatumtoxin pathways, with potential horizontal gene transfer (HGT) events influencing cluster evolution .

- Enzymatic steps : Oxidative tailoring enzymes (e.g., cytochrome P450s) modify the core structure, as inferred from comparative genomics of A. ustus and related species .

Q. How is Austocystin A structurally characterized and differentiated from other austocystins?

Structural elucidation employs:

- Natural-abundance ¹³C NMR : Assigns carbon frameworks and coupling patterns, distinguishing Austocystin A from analogs like Austocystin D via substituent positions (e.g., methoxy groups) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formulas (e.g., C₂₄H₂₀O₈ for Austocystin A) and fragmentation patterns .

- X-ray crystallography : Resolves stereochemistry in crystalline derivatives, though limited by compound solubility .

Q. What biological activities have been experimentally validated for Austocystin A?

- Cytotoxicity : Selective inhibition of human colon carcinoma LS174T cells (IC₅₀ < 10 µM), potentially via interference with multidrug resistance-associated proteins .

- Antifungal resistance : Co-production with sterigmatocystin in A. ustus correlates with reduced susceptibility to amphotericin B in clinical isolates .

- Ecological roles : Proposed allelopathic effects in soil ecosystems, though environmental toxin quantification remains challenging .

Advanced Research Questions

Q. How do genomic approaches resolve contradictions in Austocystin A production across Aspergillus strains?

- Species differentiation : A. ustus is distinguished from A. insuetus and A. keveii by metabolite profiling (austocystin-positive vs. drimane/ophiobolin producers) and multi-locus phylogenetics (β-tubulin, calmodulin) .

- Strain-specific BGC regulation : RNA-seq identifies conditional expression of PKS-NRPS clusters under varying culture conditions (e.g., alcohol feeding induces benzoic ester derivatives, altering secondary metabolite profiles) .

Q. What methodological challenges arise in studying Austocystin A’s role in fungal pathogenesis?

- Low environmental yield : Austocystin A is produced in trace quantities in situ, requiring optimized fermentation (e.g., pH-controlled bioreactors, co-culture with bacterial elicitors) .

- Virulence attribution : Knockout mutants of Austocystin A BGCs in A. ustus show retained pathogenicity in murine models, suggesting redundant virulence factors (e.g., concurrent mycotoxins like austin and sterigmatocystin) .

Q. How can horizontal gene transfer (HGT) events complicate Austocystin A biosynthesis studies?

- Cluster phylogeny : The vrt (viridicatumtoxin) cluster in A. ustus lacks synteny with other Aspergillus species, indicating HGT from non-Aspergillus donors .

- Functional validation : Heterologous expression of A. ustus BGCs in A. nidulans confirms cluster activity but reveals species-specific regulatory constraints .

Q. What experimental strategies address discrepancies in antifungal susceptibility linked to Austocystin A?

- In vitro susceptibility testing : EUCAST protocols show amphotericin B resistance in A. ustus correlates with Austocystin A/sterigmatocystin co-production, but itraconazole remains effective .

- Transcriptomic profiling : Upregulation of efflux pumps (e.g., ABC transporters) in Austocystin A-producing strains under drug stress .

Methodological Recommendations

- Genomic workflow : Combine SMURF for BGC prediction, antiSMASH for cluster annotation, and PHYLIP for phylogenetics to map Austocystin A evolution .

- Metabolite induction : Use epigenetic modifiers (e.g., suberoylanilide hydroxamic acid) to activate silent BGCs in A. ustus cultures .

- Pathogenicity models : Employ Galleria mellonella larvae for high-throughput virulence screening of Austocystin A mutants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.